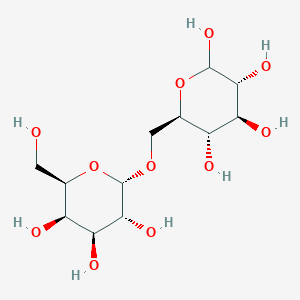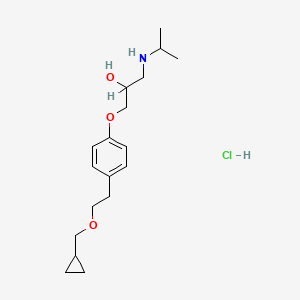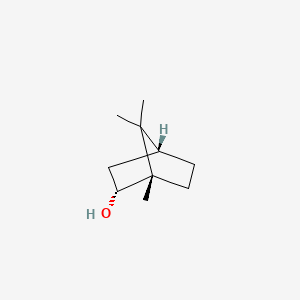
Mundulone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mundulone acetate is a natural product derived from the isoflavone class of compounds. It has garnered attention for its potential therapeutic applications, particularly in the management of preterm labor due to its ability to inhibit intracellular calcium-regulated myometrial contractility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mundulone acetate typically involves the acetylation of mundulone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in mundulone .
Industrial Production Methods
Industrial production of this compound may involve the extraction of mundulone from natural sources followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate mundulone, which is then subjected to acetylation under optimized conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Mundulone acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds where the acetyl group is replaced by other functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
Biology: Investigated for its role in modulating intracellular calcium levels and its effects on cellular functions.
Medicine: Explored as a potential tocolytic agent for the management of preterm labor due to its ability to inhibit myometrial contractility.
Mecanismo De Acción
Mundulone acetate exerts its effects primarily by inhibiting intracellular calcium mobilization. It targets myometrial cells, reducing their contractility by interfering with calcium signaling pathways. This inhibition is achieved through the modulation of calcium channels and receptors involved in calcium homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Mundulone: The parent compound of mundulone acetate, also an isoflavone with similar biological activities.
Atosiban: A tocolytic agent used in clinical settings, which works synergistically with this compound.
Nifedipine: Another tocolytic agent that shows synergistic effects when combined with this compound
Uniqueness
This compound is unique due to its greater uterine-selectivity and lower cytotoxicity compared to mundulone. It demonstrates a favorable therapeutic index and synergistic efficacy with other tocolytics, making it a promising candidate for further development as a tocolytic agent .
Propiedades
IUPAC Name |
[7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7/c1-15(29)33-24-12-16-11-19-23(13-22(16)35-28(24,4)5)32-14-20(25(19)30)17-7-8-21-18(26(17)31-6)9-10-27(2,3)34-21/h7-11,13-14,24H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMZWZRFQKNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2OC1(C)C)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)



